molecular formula C14H15ClN2O3S B11508759 2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide

Cat. No.: B11508759
M. Wt: 326.8 g/mol
InChI Key: QQJFWBWLPMWNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxyphenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity. The chlorine atom on the pyridine ring can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the pyridine ring.

    2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine: Contains a quinazoline ring instead of a pyridine ring.

    2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a nicotinamide group.

Uniqueness

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and sulfonamide groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C14H15ClN2O3S/c1-9-8-10(2)16-14(15)13(9)21(18,19)17-11-4-6-12(20-3)7-5-11/h4-8,17H,1-3H3

InChI Key

QQJFWBWLPMWNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.